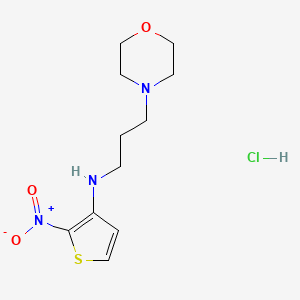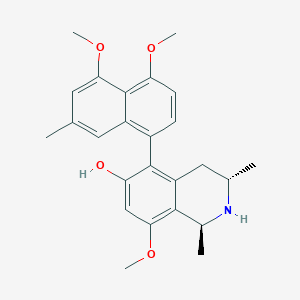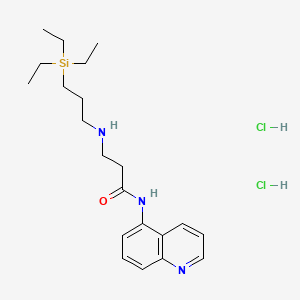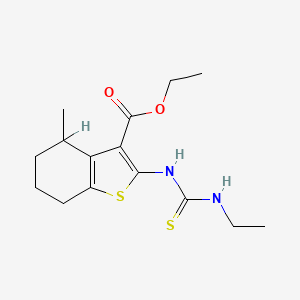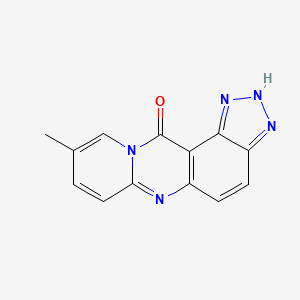
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl-: is a complex heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl- typically involves multi-step organic synthesis. Common starting materials might include substituted quinazolines and triazoles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Pyridoquinazolines: Similar in structure but may lack the triazole ring.
Triazoloquinazolines: Similar but may have different substituents.
Quinazolinones: Lacking the pyrido and triazole rings.
Uniqueness
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl- is unique due to its fused ring system, which imparts specific chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
117702-15-5 |
|---|---|
分子式 |
C13H9N5O |
分子量 |
251.24 g/mol |
IUPAC 名称 |
6-methyl-2,8,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,4,6,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C13H9N5O/c1-7-2-5-10-14-8-3-4-9-12(16-17-15-9)11(8)13(19)18(10)6-7/h2-6H,1H3,(H,15,16,17) |
InChI 键 |
GHMFZVLBXXNTMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=NC3=C(C2=O)C4=NNN=C4C=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



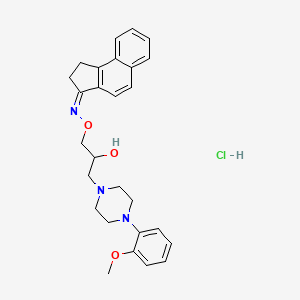
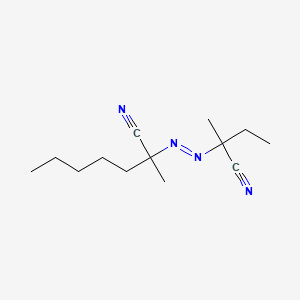
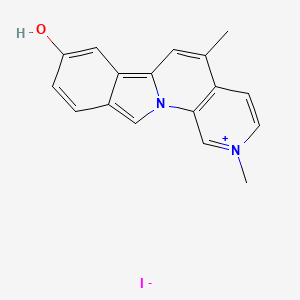


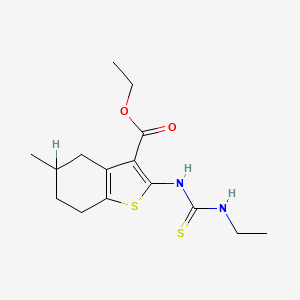

![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)

